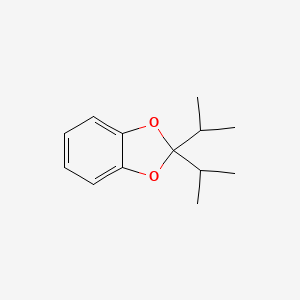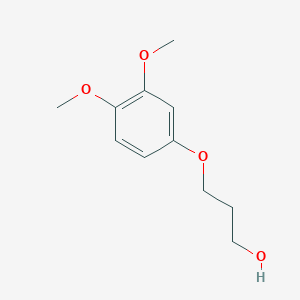
D-Lyxose phenylosazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction between D-Lyxose, a rare sugar, and phenylhydrazine. This compound is part of a broader class of osazones, which are used in carbohydrate chemistry to identify and differentiate between various sugars based on their crystalline structures.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with phenylhydrazine. The reaction typically requires three moles of phenylhydrazine for every mole of D-Lyxose. The process begins with the formation of a phenylhydrazone, followed by further reaction with additional phenylhydrazine to form the osazone. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and the product crystallizes out of the reaction mixture .
Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing crystallization techniques to isolate the product.
化学反应分析
Types of Reactions: D-Lyxose phenylosazone primarily undergoes reactions typical of osazones. These include:
Oxidation: The formation of the osazone itself involves an oxidation step where the alpha-carbon of the sugar is oxidized.
Reduction: While not commonly reduced, the phenylhydrazone intermediates can be reduced back to the original sugar under specific conditions.
Substitution: The phenyl groups in the osazone can potentially be substituted under certain conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Phenylhydrazine is the primary reagent used in the formation of osazones.
Reduction: Sodium borohydride or other mild reducing agents can be used to reduce phenylhydrazones.
Substitution: Specific catalysts and conditions would be required for substitution reactions, depending on the desired product.
Major Products Formed: The major product of the reaction between D-Lyxose and phenylhydrazine is this compound. Other minor products may include unreacted D-Lyxose and phenylhydrazine derivatives.
科学研究应用
Chemistry: D-Lyxose phenylosazone is used in carbohydrate chemistry to identify and differentiate between various sugars. The crystalline structure of osazones provides a unique fingerprint that can be used for this purpose .
Biology and Medicine: While this compound itself may not have direct applications in biology and medicine, the study of its formation and properties contributes to a broader understanding of sugar chemistry, which is relevant in various biological processes and medical applications.
Industry: In the food and pharmaceutical industries, understanding the properties and reactions of sugars and their derivatives, such as osazones, is crucial for the development of new products and processes.
作用机制
The formation of D-Lyxose phenylosazone involves the reaction of the aldehyde group of D-Lyxose with phenylhydrazine to form a phenylhydrazone. This intermediate then reacts with additional phenylhydrazine to form the osazone. The mechanism involves the oxidation of the alpha-carbon and the formation of a bis-phenylhydrazone structure .
相似化合物的比较
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Fructose phenylosazone
Uniqueness: D-Lyxose phenylosazone is unique due to the specific structure of D-Lyxose, which differs from other sugars like D-Glucose, D-Mannose, and D-Fructose. This uniqueness is reflected in the crystalline structure of the osazone, which can be used to identify D-Lyxose specifically .
属性
CAS 编号 |
5934-40-7 |
|---|---|
分子式 |
C17H20N4O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |
InChI |
InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+ |
InChI 键 |
IKUNLGFTFBMATL-ITJRQFMXSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O |
规范 SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


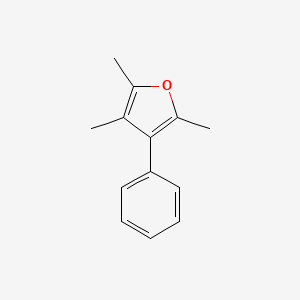

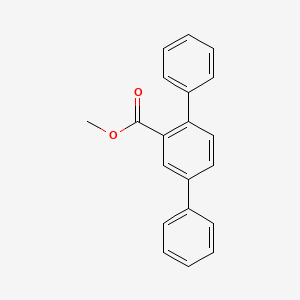
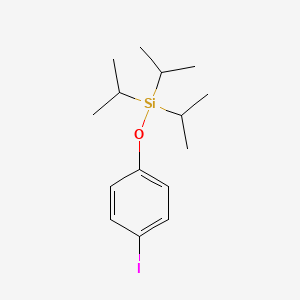
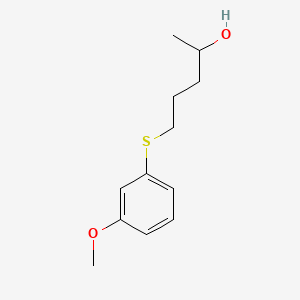
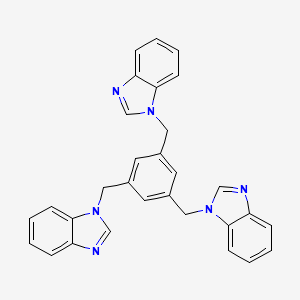

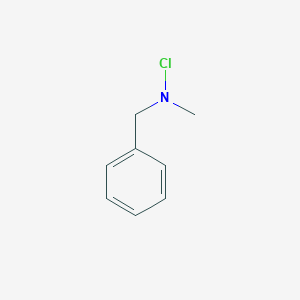
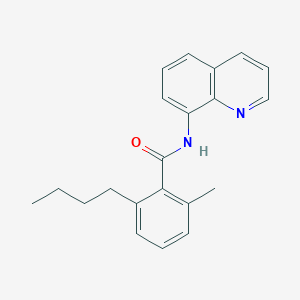
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
